(3-Bromo-naphthyl)methyl methanesulfonate
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Overview
Description
(3-bromonaphthalen-1-yl)methyl methanesulfonate: is a chemical compound characterized by a bromine atom attached to the naphthalene ring and a methanesulfonate group attached to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Halogenation: Bromination of naphthalene followed by methylation and subsequent reaction with methanesulfonic acid.
Nucleophilic Substitution: Starting with a suitable precursor, such as naphthalene-1-methanol, followed by bromination and reaction with methanesulfonic acid.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include:
Catalytic Systems: Use of catalysts to enhance the reaction efficiency.
Purification Techniques: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
(3-bromonaphthalen-1-yl)methyl methanesulfonate: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding bromo-naphthalene derivative.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Naphthalene-1-carboxylic acid derivatives.
Reduction Products: Bromo-naphthalene derivatives.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
(3-bromonaphthalen-1-yl)methyl methanesulfonate: has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in biological processes.
Receptor Binding: Binding to receptors that trigger cellular responses.
Pathway Modulation: Modulation of signaling pathways involved in cellular functions.
Comparison with Similar Compounds
(3-bromonaphthalen-1-yl)methyl methanesulfonate: can be compared with other similar compounds, such as:
3-chloronaphthalen-1-yl)methyl methanesulfonate: Similar structure but with chlorine instead of bromine.
Naphthalene-1-sulfonic acid: Similar core structure but without the bromine and methanesulfonate groups.
Naphthalene-1-methanol: Similar core structure but without the bromine and methanesulfonate groups.
Properties
Molecular Formula |
C12H11BrO3S |
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Molecular Weight |
315.18 g/mol |
IUPAC Name |
(3-bromonaphthalen-1-yl)methyl methanesulfonate |
InChI |
InChI=1S/C12H11BrO3S/c1-17(14,15)16-8-10-7-11(13)6-9-4-2-3-5-12(9)10/h2-7H,8H2,1H3 |
InChI Key |
RKHMGQZMTYJMOS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=CC2=CC=CC=C21)Br |
Origin of Product |
United States |
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